3-Ethynylbenzenesulfonamide
CAS No.: 1310456-99-5
Cat. No.: VC2668798
Molecular Formula: C8H7NO2S
Molecular Weight: 181.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1310456-99-5 |
---|---|
Molecular Formula | C8H7NO2S |
Molecular Weight | 181.21 g/mol |
IUPAC Name | 3-ethynylbenzenesulfonamide |
Standard InChI | InChI=1S/C8H7NO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h1,3-6H,(H2,9,10,11) |
Standard InChI Key | WGEWFHNQCHZZMF-UHFFFAOYSA-N |
SMILES | C#CC1=CC(=CC=C1)S(=O)(=O)N |
Canonical SMILES | C#CC1=CC(=CC=C1)S(=O)(=O)N |
Introduction
Chemical Structure and Classification
3-Ethynylbenzenesulfonamide belongs to the broader class of arylsulfonamides, specifically benzenesulfonamides, which contain the sulfonamide functional group (SO₂NH₂) attached to a benzene ring. The distinctive feature of this compound is the ethynyl group (-C≡CH) positioned at the meta (3-) position of the benzene ring relative to the sulfonamide group.
Structural Properties
The general structure of benzenesulfonamides consists of a benzene ring with a sulfonamide group (-SO₂NH₂) attached directly to the ring. In 3-ethynylbenzenesulfonamide, the ethynyl group is positioned at carbon-3 of the benzene ring, creating a compound with specific electronic and steric properties.
Based on related benzenesulfonamide compounds, we can estimate the following structural characteristics:
Property | Estimated Value | Notes |
---|---|---|
Molecular Formula | C₈H₇NO₂S | Contains a benzene ring, ethynyl group, and sulfonamide group |
Molecular Weight | Approximately 181.21 g/mol | Calculated based on atomic weights |
Appearance | Likely crystalline solid | Typical for benzenesulfonamide derivatives |
Solubility | Limited in water, better in organic solvents | Based on similar sulfonamide compounds |
The sulfonamide group in this compound is recognized for its ability to participate in hydrogen bonding through both hydrogen bond donation (via -NH₂) and acceptance (via S=O) . The presence of the ethynyl group (-C≡CH) introduces additional reactivity and provides opportunities for further functionalization through click chemistry and other synthetic approaches.
Electronic Structure
Density functional theory (DFT) studies have proven valuable for understanding the electronic properties of benzenesulfonamide compounds. Similar approaches could be used to elucidate the optimized structure, molecular electrostatic potential, and leading molecular orbitals of 3-ethynylbenzenesulfonamide . The ethynyl group likely influences the electron distribution across the molecule, potentially affecting its reactivity and binding characteristics.
Synthesis Approaches
Comparative Synthesis with 4-Ethynylbenzenesulfonamides
The reported one-pot synthesis of 4-ethynylbenzenesulfonamides provides valuable insights that could be adapted for the 3-ethynyl isomer:
Step | Reagents/Conditions for 4-Ethynyl Isomer | Potential Adaptation for 3-Ethynyl Isomer |
---|---|---|
Starting Material | anti-2,3-dibromo-3-(4-chlorosulfonylphenyl) propanoic acid | 3-chlorosulfonylphenyl derivative with appropriate functional groups |
Amine Reaction | Various amines, DMF, microwave irradiation (25 s) | Similar conditions with meta-substituted precursors |
Base Treatment | EtONa, 60°C, 2 h | Likely similar conditions |
Yield | High yields reported | Expected to be comparable but structure-dependent |
In the described synthesis of 4-ethynylbenzenesulfonamides, microwave irradiation facilitated the formation of vinyl bromide intermediates with high stereoselectivity (Z/E > 99/1) . These intermediates were then converted to the ethynyl-substituted products using sodium ethoxide as a base.
Pharmacological Relevance
Mechanism of Action
Benzenesulfonamide derivatives typically exert their pharmacological effects through specific molecular mechanisms. The most well-established mechanism involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. By interfering with this pathway, sulfonamides prevent bacteria from producing essential nucleic acids, resulting in antimicrobial activity.
For 3-ethynylbenzenesulfonamide, the presence of the ethynyl group could potentially modify this activity or introduce additional mechanisms of action. The ethynyl group's reactivity might allow for covalent binding to target proteins, potentially enhancing the compound's potency or altering its selectivity profile.
Structure-Activity Relationships
Structure-activity relationship studies on benzenesulfonamide derivatives have demonstrated that substitution patterns significantly impact biological activity. In particular, substitutions at positions 3 and 4 of the benzene ring often play critical roles in determining specificity and potency .
For 3-ethynylbenzenesulfonamide, the following structure-activity considerations might apply:
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The ethynyl group's linear geometry and π-system could influence binding to protein targets
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The electronic properties of the ethynyl group might alter the acidity of the sulfonamide NH₂ group
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The position (meta rather than para) could affect the compound's fit within enzyme binding pockets
Analytical Characterization
Spectroscopic Properties
Based on related compounds, 3-ethynylbenzenesulfonamide would likely exhibit characteristic spectroscopic features:
NMR Spectroscopy
In ¹H NMR, the terminal hydrogen of the ethynyl group would appear as a distinct singlet at approximately δ 3.1-3.3 ppm. The aromatic region would show complex splitting patterns due to the meta-substitution pattern, with expected signals around δ 7.4-8.2 ppm . The sulfonamide NH₂ protons might appear as a broad singlet at approximately δ 6.5-7.0 ppm.
IR Spectroscopy
Characteristic IR absorption bands would likely include:
Functional Group | Expected Wavenumber (cm⁻¹) | Assignment |
---|---|---|
≡C-H stretching | 3300-3270 | Ethynyl terminal hydrogen |
-NH₂ stretching | 3350-3250 | Sulfonamide NH₂ group |
S=O symmetric stretching | 1155-1140 | Sulfonamide group |
S=O asymmetric stretching | 1350-1330 | Sulfonamide group |
C≡C stretching | 2120-2100 | Ethynyl group |
Crystallographic Analysis
Crystal structure determination would provide precise information about bond lengths, angles, and intermolecular interactions. For related benzenesulfonamide compounds, Hirshfeld surface analysis and 2D fingerprint plots have been employed to quantify intermolecular interactions and contacts . Similar approaches could reveal how the ethynyl group influences crystal packing and intermolecular forces in 3-ethynylbenzenesulfonamide.
Reactivity and Chemical Transformations
Ethynyl Group Reactions
The ethynyl functionality in 3-ethynylbenzenesulfonamide presents opportunities for various synthetic transformations:
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Click chemistry (azide-alkyne cycloadditions)
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Sonogashira coupling reactions
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Hydration to form ketones
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Cyclization reactions
These transformations could lead to diverse derivatives with potentially enhanced pharmacological properties or altered physicochemical characteristics.
Sulfonamide Group Reactions
The sulfonamide group can participate in:
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Deprotonation to form nucleophilic nitrogen species
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Hydrogen bonding interactions
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Metal coordination
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N-alkylation reactions
The combination of reactive sites makes 3-ethynylbenzenesulfonamide a versatile building block for medicinal chemistry and materials science applications.
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